D-O-Phospho Threonine

描述

Phosphonothreonine is a compound characterized by the presence of a phosphoric acid ester of threonine. It is primarily used as an identifier in the analysis of peptides, proteins, and enzymes .

准备方法

The preparation of phosphonothreonine involves synthetic routes that typically include the esterification of threonine with phosphoric acid. The reaction conditions often require a controlled environment to ensure the proper formation of the ester bond. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

化学反应分析

Enzymatic Dephosphorylation and Hydrolysis

Phosphothreonine undergoes hydrolysis via phosphatases, yielding threonine and inorganic phosphate. In Pseudomonas aeruginosa, the Class B acid phosphatase (AphA) catalyzes this reaction:

:

- : The enzyme facilitates nucleophilic attack by water on the phosphate ester bond, releasing free threonine .

- :

Phosphorylation Mechanism and ATP-Dependent Transfer

Phosphothreonine is synthesized via kinase-mediated phosphorylation of threonine residues using ATP as the phosphoryl donor:

:

- :

Role in Catalytic Processes

Phosphothreonine acts as a catalyst in asymmetric synthesis. For example, phosphopeptides with phosphothreonine residues enable enantioselective Baeyer-Villiger oxidations :

| Catalyst Sequence | Substrate | Conversion (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Fmoc-d-Pro-pThr(Bn)-d-Pro-Aib | Cyclobutanone | 73 | 75:25 |

| Fmoc-d-Pro-pThr(Bn)-d-Pro-Aib | Cyclopentanone | 50 | 77:23 |

- :

Structural Implications on Reactivity

Phosphothreonine induces distinct conformational changes in peptides compared to phosphoserine:

| Property | Phosphothreonine | Phosphoserine |

|---|---|---|

| High () | Moderate () | |

| Downfield () | Minimal shift | |

| Strong phosphate-amide interaction | Weak or absent |

- : The dianionic phosphate group in phosphothreonine stabilizes β-sheet and polyproline II (PPII) helical structures, altering protein aggregation kinetics (e.g., Huntingtin protein) .

Synthetic and Biosynthetic Routes

Phosphothreonine is incorporated into proteins via genetic code expansion :

- : Orthogonal aminoacyl-tRNA synthetase/tRNA pairs enable site-specific insertion during translation .

- : Used to study phosphorylation-dependent signaling in eukaryotic cells .

Pathophysiological Relevance

科学研究应用

Role in Signal Transduction

Threonine phosphorylation is integral to signal transduction pathways. For instance, studies have shown that threonine phosphorylation can modulate the activity of various kinases and receptors, impacting cellular responses to external stimuli. A notable example includes the regulation of the Epidermal Growth Factor Receptor (EGFR) through threonine phosphorylation, which affects its oligomerization and signaling capabilities .

Therapeutic Implications

Phosphorylation states can serve as biomarkers for disease states, particularly in cancer research. The differential phosphorylation of threonine residues in proteins has been linked to tumor progression and metastasis. For example, phospho-threonine analysis has been utilized to distinguish between normal and mutant forms of growth factor receptors (G-CSFRs), providing insights into their roles in malignancies .

Biosynthesis of Phosphothreonine-Containing Proteins

Recent advancements in synthetic biology have enabled the incorporation of D-O-Phospho Threonine into proteins using engineered aminoacyl-tRNA synthetases. This method allows for the site-specific incorporation of phosphothreonine into recombinant proteins, facilitating structural studies and functional analyses .

| Method | Description | Applications |

|---|---|---|

| Genetic Code Expansion | Utilizes engineered tRNA synthetases for site-specific incorporation of phosphothreonine | Structural biology, functional assays |

| Mass Spectrometry | High-throughput techniques for analyzing phosphoproteomes | Biomarker discovery, signaling pathway analysis |

High-Throughput Screening Techniques

The development of high-throughput mass spectrometry techniques has accelerated the identification and quantification of phosphothreonine sites across various proteomes. These methodologies allow researchers to explore phosphorylation dynamics in response to different stimuli or treatments .

Phosphorylation Dynamics in Cancer Research

A study employing SILAC (Stable Isotope Labeling with Amino acids in Cell culture) revealed significant differences in phosphothreonine signaling between normal and cancerous cells, highlighting potential therapeutic targets within these pathways .

Structural Insights from Phosphothreonine Incorporation

Research demonstrating the incorporation of phosphothreonine into proteins like ubiquitin has provided critical insights into how phosphorylation affects protein structure and function at an atomic level . This work not only enhances our understanding of protein dynamics but also aids in drug design targeting specific phosphorylation sites.

作用机制

The mechanism of action of phosphonothreonine involves its interaction with various molecular targets and pathways. It acts as an inhibitor for several kinases, including Aurora kinase A, Cyclin-dependent kinase 7, Protein kinase C theta type, and Mitogen-activated protein kinase 1 and 12 . These interactions play a crucial role in regulating cellular processes and immune responses .

相似化合物的比较

Phosphonothreonine can be compared with other similar compounds, such as:

Phosphoethanolamines: These compounds also contain a phosphoric acid ester but differ in their amino acid backbone.

Monoalkyl phosphates: Similar in containing a phosphate group but differ in their alkyl chain length and structure.

Phosphonopeptides: These compounds contain a phosphonic acid group and are used in various biochemical applications.

Phosphonothreonine is unique due to its specific interaction with kinases and its role in immune response modulation .

生物活性

D-O-Phospho Threonine, a phospho-amino acid derivative, plays a significant role in various biological processes through its involvement in protein phosphorylation. This article delves into its biological activity, mechanisms of action, and implications in cellular functions, supported by relevant data tables and case studies.

Overview of this compound

This compound is a phosphorylated form of threonine, an amino acid that is crucial for numerous cellular functions. Phosphorylation of threonine residues in proteins is a key post-translational modification that regulates diverse biological processes, including signal transduction, cell cycle progression, apoptosis, and metabolic pathways .

Phosphorylation Dynamics

The phosphorylation state of threonine residues can influence protein conformation and activity. For instance, it has been shown that threonine phosphorylation can enhance the catalytic activity of certain kinases in signaling pathways . The dual phosphorylation mechanism involving both threonine and tyrosine residues is critical for the activation of mitogen-activated protein kinases (MAPKs), which are essential for cellular responses to various stimuli .

Enzymatic Regulation

this compound acts as a substrate for various kinases and phosphatases. The action of serine/threonine kinases on this compound can lead to the activation or inhibition of downstream signaling pathways. For example, studies have indicated that the phosphorylation of threonine residues can modulate the activity of transcription factors and other regulatory proteins .

Biological Functions

-

Signal Transduction

This compound is integral to signal transduction pathways. For instance, the phosphorylation state of proteins such as H-NS in Salmonella enterica can significantly alter their structural conformation and DNA-binding affinity, thus influencing gene expression . -

Cell Cycle Regulation

The phosphorylation of threonine residues has been linked to cell cycle progression. Specific threonine phosphorylations are necessary for the proper function of cyclins and cyclin-dependent kinases (CDKs), which are pivotal in regulating cell division . -

Metabolic Processes

In metabolic pathways, this compound influences energy metabolism by modulating enzymes involved in glycolysis and the citric acid cycle. Its role in these pathways highlights its importance in maintaining cellular homeostasis .

Case Study 1: MAPK Signaling

A study demonstrated that threonine phosphorylation enhances the catalytic activity of the MAPK Hog1 in Saccharomyces cerevisiae. The research indicated that while tyrosine phosphorylation is necessary under extreme conditions, threonine phosphorylation is essential for baseline catalytic activity .

Case Study 2: H-NS Protein Functionality

Research on H-NS protein phosphorylation revealed that threonine modifications could dramatically alter its dimerization properties and DNA affinity. This alteration was linked to transcriptional activation of specific genes under varying environmental conditions .

Data Tables

| Biological Function | Mechanism Involved | Example Case Study |

|---|---|---|

| Signal Transduction | Modulation of protein conformation | H-NS protein in Salmonella |

| Cell Cycle Regulation | Activation of cyclins and CDKs | Cyclin-dependent kinase activity |

| Metabolic Processes | Influence on glycolytic enzymes | Energy metabolism regulation |

| MAPK Activation | Essential for catalytic activity | Hog1 MAPK in S. cerevisiae |

属性

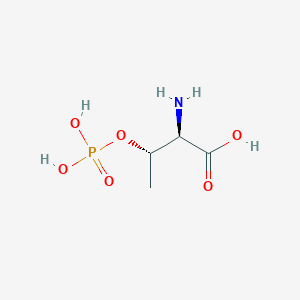

IUPAC Name |

(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRGIUJOYOXOQJ-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450442 | |

| Record name | PHOSPHONOTHREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96193-69-0 | |

| Record name | PHOSPHONOTHREONINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of phosphonothreonine in the context of preterm infants?

A1: Research suggests that phosphonothreonine levels in serum differ significantly between preterm and full-term infants. [] This difference points to a potential role of phosphonothreonine in metabolic pathways crucial for early development. Further investigation into this difference could shed light on metabolic disorders and diseases prevalent in preterm infants.

Q2: How is phosphonothreonine implicated in cerebral ischemia-reperfusion injury?

A2: Metabolomic profiling studies reveal that O-phosphonothreonine is among the top five elevated metabolites in mice subjected to middle cerebral artery occlusion followed by reperfusion (MCAO/R) compared to the MCAO group alone. [] This suggests a potential link between phosphonothreonine and the metabolic response to reperfusion after cerebral ischemia. Further research is needed to understand the specific mechanisms involved.

Q3: Can phosphonothreonine be chemically modified to improve its properties for pharmaceutical applications?

A3: Yes, research indicates that phosphonothreonine can be chemically modified into phosphate derivatives, salts, and solvates. [] These modifications are reported to enhance water solubility, oral absorption, and potentially reduce nephrotoxicity. This highlights the potential for tailoring phosphonothreonine's properties for improved drug delivery and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。